Ceronapril

描述

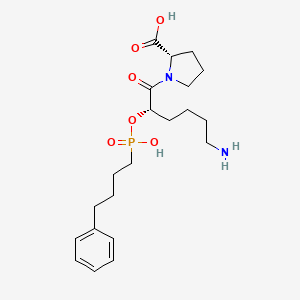

Ceronapril, also known by its proposed trade names Ceranapril and Novopril, is a phosphonate angiotensin-converting enzyme (ACE) inhibitor. It was developed for the treatment of hypertension and heart failure but was never marketed . The chemical formula of this compound is C21H33N2O6P, and it has a molar mass of 440.48 g/mol .

准备方法

合成路线和反应条件: 西罗普利通过多步合成工艺制备,涉及磷酸酯部分与脯氨酸衍生物的偶联。关键步骤包括:

磷酸酯中间体的形成: 这涉及在酸性条件下使合适的膦酸衍生物与醇反应。

与脯氨酸衍生物偶联: 然后使用偶联试剂(如二环己基碳二亚胺 (DCC))在碱(如三乙胺)存在下,将磷酸酯中间体与脯氨酸衍生物偶联。

工业生产方法: 西罗普利的工业生产将涉及扩大上述合成路线。这将包括优化反应条件、使用更大的反应器并采用连续流动技术,以确保质量和收率的一致性。 纯化过程也将使用工业色谱系统进行放大 .

化学反应分析

反应类型: 西罗普利经历多种类型的化学反应,包括:

水解: 西罗普利可以在酸性或碱性条件下水解,生成其组成磷酸酯和脯氨酸衍生物。

氧化: 西罗普利可以发生氧化反应,特别是在磷酸酯部分,导致形成膦酸衍生物。

常用试剂和条件:

水解: 使用盐酸或氢氧化钠的酸性或碱性条件。

氧化: 氧化剂,如过氧化氢或高锰酸钾。

取代: 在碱存在下亲核试剂,如胺或醇.

主要形成的产物:

水解: 膦酸衍生物和脯氨酸衍生物。

氧化: 膦酸衍生物。

取代: 取代的磷酸酯衍生物.

科学研究应用

Introduction to Ceronapril

This compound is an angiotensin-converting enzyme (ACE) inhibitor developed primarily for the treatment of hypertension and heart failure. It belongs to a class of medications that help relax blood vessels, making it easier for the heart to pump blood. This article explores the various scientific research applications of this compound, supported by detailed data tables and documented case studies.

Pharmacokinetics and Measurement Techniques

Radioimmunoassay Development

A significant advancement in the study of this compound has been the development of a radioimmunoassay (RIA) for its measurement in biological fluids. This method allows for sensitive detection of this compound levels, with a range of 0 to 500 ng/ml and sensitivity down to 1.0 ng/ml. The RIA demonstrated high recovery rates and low coefficients of variance, making it a reliable tool for pharmacokinetic studies in healthy volunteers .

Table 1: Key Features of this compound Radioimmunoassay

| Feature | Details |

|---|---|

| Detection Range | 0 - 500 ng/ml |

| Sensitivity | 1.0 ng/ml |

| Intraassay Coefficients | Low (3.9% - 4.6%) |

| Recovery Rate | High |

Effect on Cerebral Blood Flow

This compound has been investigated for its effects on cerebral blood flow (CBF) in patients with moderate hypertension. In a clinical study, patients receiving this compound alongside chlorthalidone showed a significant decrease in mean arterial blood pressure from 130 mm Hg to 108 mm Hg over nine weeks. However, CBF measurements indicated a decrease from 44 mL/min/100 g to 34 mL/min/100 g, suggesting that while systemic blood pressure decreased, CBF was not adversely affected in terms of clinical outcomes .

Table 2: Clinical Study Results on this compound

| Parameter | Baseline (Week 0) | Post-Treatment (Week 9) | p-value |

|---|---|---|---|

| Mean Arterial Pressure | 130 ± 4 mm Hg | 108 ± 8 mm Hg | <0.05 |

| Cerebral Blood Flow | 44 ± 15 mL/min/100g | 34 ± 5 mL/min/100g | =0.05 |

Potential in Treating Schizophrenia

Emerging research suggests that this compound may have applications beyond cardiovascular health, particularly in treating schizophrenia. A patent describes the use of ACE inhibitors like this compound in combination with antipsychotic drugs to enhance therapeutic effects. Animal studies indicated that this compound could produce neuroleptic-like effects, potentially aiding in the management of schizophrenia symptoms .

Table 3: Experimental Design for Schizophrenia Treatment

| Experiment | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Experiment 1 | 0.005, 0.05, 0.5 | Neuroleptic-like effects |

| Experiment 2 | 0.05 | Enhanced latent inhibition |

Absorption and Transport Studies

This compound's absorption characteristics have been evaluated using human intestinal absorptive cell models (Caco-2 cells). These studies are crucial for understanding how effectively this compound can be absorbed in the gastrointestinal tract, which directly impacts its bioavailability and efficacy as a therapeutic agent .

Table 4: Uptake Studies of this compound

| Parameter | Result |

|---|---|

| Uptake Rate | High |

| Transport Mechanism | Active transport |

作用机制

西罗普利通过抑制血管紧张素转化酶(ACE)的活性发挥作用。该酶负责将血管紧张素I转化为血管紧张素II,一种强效的血管收缩剂。通过抑制ACE,西罗普利降低了血管紧张素II的水平,导致血管扩张和血压下降。 此外,西罗普利还提高了缓激肽(一种血管扩张剂)的水平,进一步促进了其降压作用 .

相似化合物的比较

西罗普利与其他ACE抑制剂相似,例如:

- 卡托普利

- 依那普利

- 赖诺普利

- 雷米普利

- 福辛普利

- 佐芬普利

独特性: 西罗普利因其磷酸酯部分而独一无二,这使其区别于其他通常含有羧酸酯或巯基的ACE抑制剂。 这种结构差异可能会影响其结合亲和力和药代动力学性质 .

生物活性

Ceronapril, also known as SQ-29852, is a potent angiotensin-converting enzyme (ACE) inhibitor primarily utilized in the management of hypertension and heart failure. This article delves into its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

This compound functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to several physiological effects:

- Vasodilation : Decreased levels of angiotensin II result in relaxation of blood vessels.

- Reduced Blood Pressure : The lowering of vascular resistance contributes to decreased blood pressure.

- Increased Bradykinin Levels : The inhibition of ACE also leads to elevated bradykinin levels, which can enhance vasodilation but may cause side effects such as cough and angioedema.

The compound exhibits an IC50 value of approximately 36 nM, indicating its effectiveness in blocking ACE activity.

Biological Activity

This compound's biological activity is characterized by its ability to modulate the renin-angiotensin system effectively. The following table summarizes its key biological activities:

| Activity | Description |

|---|---|

| ACE Inhibition | Blocks the conversion of angiotensin I to angiotensin II. |

| Vasodilation | Promotes relaxation of blood vessels, leading to lower blood pressure. |

| Cardiac Output | Improves cardiac output by reducing vascular resistance. |

| Bradykinin Modulation | Increases bradykinin levels, contributing to additional vasodilatory effects. |

Case Studies and Research Findings

Several studies have investigated the effects of this compound and its analogs on various conditions. Below are notable findings from clinical trials and research:

- Hypertension Management

- Heart Failure

-

Dementia Research

- Although not widely marketed for this purpose, preliminary studies suggested that this compound may have neuroprotective effects that could be beneficial in treating dementia-related symptoms.

Safety Profile and Side Effects

While this compound is effective as an ACE inhibitor, it is associated with some common side effects:

属性

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYLTXNCFVRALQ-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891418 | |

| Record name | Ceronapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111223-26-8, 120122-26-1 | |

| Record name | Ceronapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111223-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceronapril [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceronapril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceronapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERONAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。